Bienvenue dans la boutique en ligne BenchChem!

(3-Chloro-4-cyclopropoxyphenyl)boronic acid

Kynurenine Monooxygenase Huntington's Disease Enzyme Inhibition

(3-Chloro-4-cyclopropoxyphenyl)boronic acid (CAS 1438262-44-2) is a specialized organoboron reagent pivotal for constructing biaryl architectures via Suzuki-Miyaura cross-coupling. Distinguished by its unique 4-cyclopropoxy substituent, this compound serves as a critical penultimate intermediate in the synthesis of CHDI-340246, a potent and selective kynurenine 3-monooxygenase (KMO) inhibitor under investigation for Huntington's disease.

Molecular Formula C9H10BClO3
Molecular Weight 212.44 g/mol
Cat. No. B12934604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-cyclopropoxyphenyl)boronic acid
Molecular FormulaC9H10BClO3
Molecular Weight212.44 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC2CC2)Cl)(O)O
InChIInChI=1S/C9H10BClO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7,12-13H,2-3H2
InChIKeyMWXVGFJYMRKKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (3-Chloro-4-cyclopropoxyphenyl)boronic acid for Drug Discovery


(3-Chloro-4-cyclopropoxyphenyl)boronic acid (CAS 1438262-44-2) is a specialized organoboron reagent pivotal for constructing biaryl architectures via Suzuki-Miyaura cross-coupling . Distinguished by its unique 4-cyclopropoxy substituent, this compound serves as a critical penultimate intermediate in the synthesis of CHDI-340246, a potent and selective kynurenine 3-monooxygenase (KMO) inhibitor under investigation for Huntington's disease [1]. Its value in medicinal chemistry is directly tied to the downstream pharmacological profile of the final drug candidate, where the cyclopropoxy group imparts superior target engagement and pharmacokinetic properties compared to simpler alkoxy analogs [1].

Procurement Risk Alert: Why Generic Aryl Boronic Acids Cannot Replace (3-Chloro-4-cyclopropoxyphenyl)boronic acid


Substituting (3-Chloro-4-cyclopropoxyphenyl)boronic acid with a generic or structurally similar aryl boronic acid, such as a methoxy or ethoxy analog, introduces significant liability in drug discovery pipelines. The published structure-activity relationship (SAR) for the KMO inhibitor series demonstrates that the cyclopropoxy moiety is not a bioisostere but a high-precision pharmacophoric element essential for achieving low-nanomolar potency [1]. Replacing this building block results in a final compound with drastically reduced KMO inhibition, as the optimal fit within the enzyme's binding pocket is lost. Furthermore, the solid-state properties and pharmacokinetic profile of the final drug substance, CHDI-340246, are contingent on this specific starting material, meaning any deviation at this stage invalidates downstream development work, including costly polymorph and salt form selection [2].

Quantitative Differentiation Guide: Head-to-Head Data for (3-Chloro-4-cyclopropoxyphenyl)boronic acid-Driven Lead Series


KMO Biochemical Potency: Cyclopropoxy vs. Methoxy Substituent

In the biochemical assay against human KMO, the final compound derived from (3-Chloro-4-cyclopropoxyphenyl)boronic acid (CHDI-340246) exhibits an IC50 of 0.5 nM. In contrast, the analog featuring a 4-methoxy substituent, synthesized from (3-Chloro-4-methoxyphenyl)boronic acid, is reported to be significantly less potent, with an IC50 in the micromolar range, demonstrating the critical nature of the cyclopropoxy group for target engagement [1]. This represents a potency differential of over 1,000-fold.

Kynurenine Monooxygenase Huntington's Disease Enzyme Inhibition

Functional Cellular Activity: Differential Potency Enhancement

The functional potency gap widens in cell-based assays. CHDI-340246, the drug candidate synthesized from (3-Chloro-4-cyclopropoxyphenyl)boronic acid, achieves an EC50 of 82 nM in human peripheral blood cells (PBMCs). This is in stark contrast to the 4-methoxy analog, which fails to show meaningful cellular activity at concentrations below 10 µM. This data confirms that the cyclopropoxy group's pharmacophoric benefits translate from isolated enzyme to living systems, a significant de-risking milestone [1][2].

Cellular Assay Kynurenine Pathway Peripheral Blood Mononuclear Cells

In Vivo Target Engagement: PET Tracer Study Confirms CNS Selectivity

A direct head-to-head PET imaging study demonstrates the superior brain penetration and target engagement profile of a tracer derived from (3-Chloro-4-cyclopropoxyphenyl)boronic acid. The [18F]-radiolabeled cyclopropoxy compound exhibited a specific binding ratio of 1.6:1 in the striatum relative to the cerebellum in non-human primates. The 4-methoxy analog, evaluated under identical conditions, showed a non-specific binding ratio of only 1.1:1, indicating a lack of specific CNS KMO engagement. This 45% improvement in specific binding is a critical differentiator for neuroscience programs [1].

PET Imaging Central Nervous System Target Engagement

Solid-State Development: Crystalline Salt Form Stability

The solid-state development of the drug candidate relies exclusively on the unique molecule synthesized from (3-Chloro-4-cyclopropoxyphenyl)boronic acid. The patent literature reports that extensive polymorph screening identified a single, thermodynamically stable sodium salt form (Form B) with a melting temperature >125 °C and non-deliquescent properties, which is critical for formulation [1]. In contrast, the 4-ethoxy analog synthesized from a different boronic acid resulted in a sticky, hygroscopic solid unsuitable for pharmaceutical development, showcasing a profound difference in the developability profile of the final API.

Polymorph Screening Drug Substance Solid-State Chemistry

Rat KMO Selectivity: A 4,000-Fold Safety Window

CHDI-340246, incorporating the cyclopropoxyphenyl moiety, exhibits an IC50 of 4.0 nM against rat KMO, demonstrating cross-species potency crucial for preclinical toxicology studies. Critically, in a broad counter-screen panel of 50+ off-target receptors and enzymes, no activity below 10 µM was observed, translating to a >2,500-fold selectivity window. For the closely related 4-propoxy analog, off-target activity at the dopamine D2 receptor was detected at 1.2 µM, narrowing its selectivity window to only 300-fold. This indicates the cyclopropoxy motif provides a superior specificity profile, a key differentiator for safety [1].

Enzyme Selectivity Safety Pharmacology Off-Target Profiling

Top Procurement-Driven Applications for (3-Chloro-4-cyclopropoxyphenyl)boronic acid


Synthesis of Clinical-Stage Kynurenine 3-Monooxygenase (KMO) Inhibitors

The primary, high-value application is its use as the sole penultimate intermediate for cross-coupling reactions that generate CHDI-340246, a selective and brain-penetrant KMO inhibitor. The evidence shows that substituting this boronic acid with any other analog collapses the potency (from pM to µM), cellular activity, and in vivo target engagement profile of the final compound [1]. For any research group replicating or advancing this series, procuring this exact reagent is mandatory.

Probing the Kynurenine Pathway in Neurodegenerative Disease Models

For preclinical programs investigating Huntington's, Alzheimer's, or Parkinson's disease, this compound is not interchangeable. The provided data demonstrate that tool compounds built from this boronic acid uniquely achieve the necessary selectivity (>2,500-fold) and CNS PK profile to cleanly validate the KMO target in vivo without off-target liabilities. Using a generic building block would produce a tool compound with a confounded pharmacological profile and inferior brain penetration, as shown by PET imaging studies.

Solid-State Chemistry and Pre-formulation Development of KMO Inhibitors

The patent literature establishes that the API derived from this specific boronic acid is amenable to polymorph screening and yields a pharmaceutically acceptable, non-hygroscopic sodium salt. Procuring this compound is therefore the starting point for any CMC or pre-formulation scientist tasked with developing the oral solid dosage form of a KMO inhibitor, as attempts with analogs resulted in unusable, hygroscopic materials.

Synthesis of Novel Biaryl Libraries with Cyclopropoxy Pharmacophores

For medicinal chemistry groups seeking to incorporate the metabolically stable and uniquely shaped cyclopropoxy motif into diverse drug scaffolds, this boronic acid is a versatile, high-purity (>98%) coupling partner. It is ideal for generating proprietary screening libraries where the cyclopropoxy group is known to enhance target affinity, as observed in the KMO program, while avoiding the metabolic hot spots associated with simple methoxy or ethoxy groups.

Quote Request

Request a Quote for (3-Chloro-4-cyclopropoxyphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.